Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-2-17-9(16)8-6(5-14)7(3-4-15-8)10(11,12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQQSDRMQJHTCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Cyclization of 3-Cyano-6-(2-thienyl)-4-trifluoromethylpyridine Derivatives
One of the most detailed and recent methods involves starting from 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione (compound 1). This precursor undergoes a series of reactions:
Reflux with Ethyl Chloroacetate:
When refluxed with ethyl chloroacetate in ethanol containing sodium acetate, compound 1 yields ethyl 3-amino-6-(2-thienyl)-4-trifluoromethylpyridine-2-carboxylate (compound 3).- Reaction conditions: Reflux in ethanol, sodium acetate as a base, reaction time varies from 10 minutes to 4 hours depending on the desired product (compound 2 or 3).
Intramolecular Cyclization:
Refluxing compound 2 with sodium acetate in ethanol induces intramolecular Thorpe–Ziegler cyclization, forming the fused heterocycle ethyl 3-amino-6-(2-thienyl)-4-trifluoromethylpyridine-2-carboxylate (compound 3).Hydrazine Hydrate Reaction:
Heating compound 2 with hydrazine hydrate in ethanol produces a mixture of acethydrazide (compound 4) and ethyl 3-amino-6-(2-thienyl)-4-trifluoromethylpyridine-2-carboxylate (compound 3). These intermediates can undergo further transformations, such as condensation with aldehydes to form hydrazones and subsequent cyclizations.Saponification and Further Derivatization:
Hydrolysis of compound 3 with ethanolic sodium hydroxide yields the corresponding carboxylic acid, which can be cyclized with triethyl orthoformate to form pyridothienopyrimidine derivatives.
This route emphasizes the importance of heterocyclic cyclization and functional group modifications to prepare the target ester.
Preparation via Nucleophilic Substitution and Condensation Reactions
Another approach involves nucleophilic substitution on suitably activated heterocycles:
Reaction of 2-Cyano-3-(2,3-dichlorophenyl)acrylamide:
This compound, when reacted with ethyl isocyanoacetate in ethanol with potassium hydroxide, undergoes nucleophilic attack leading to cyclization and formation of the pyridine core with nitrile and ester functionalities. This method involves base-mediated addition and subsequent purification by chromatography.Reaction with Ethyl Isocyanoacetate:
The process involves adding ethyl isocyanoacetate to a potassium hydroxide suspension of the acrylamide derivative, followed by extraction and purification, ultimately yielding the ester with the desired substitution pattern.
Direct Cycloaddition and Multicomponent Reactions
Recent advances include the use of cycloaddition reactions:
[3 + 2] Cycloaddition of Dicyanoalkenes:
A novel method involves the silver-catalyzed [3 + 2] cycloaddition of dicyanoalkenes with trifluorodiazoethane, producing cyano- and trifluoromethyl-substituted pyrazoles. These intermediates can be transformed into pyridine derivatives through further cyclizations and functional group modifications.Reaction Conditions:
The cycloaddition is performed in DMF with TMEDA as a base, at room temperature, followed by purification via chromatography. This method is operationally simple, scalable, and offers a broad substrate scope.
Summary of Key Data and Reaction Conditions
Research Findings and Notes
Versatility:
The synthesis routes demonstrate significant versatility, allowing for functionalization at various positions of the pyridine ring, which is crucial for medicinal chemistry applications.Safety Considerations:
Reactions involving trifluorodiazoethane require stringent safety measures due to its explosive potential. Proper handling and quenching procedures are essential.Yield and Purity:
Typical yields range from moderate to high (50–85%), with purification achieved through chromatography and recrystallization. Purity is confirmed via gas chromatography and spectroscopic methods.Potential for Scale-Up: The cycloaddition method shows promise for large-scale synthesis owing to operational simplicity and broad substrate scope.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Agrochemical Applications
Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate is primarily utilized in the agrochemical sector for its herbicidal properties. The trifluoromethyl group enhances the biological activity of the compound, making it effective against a range of weeds.
Herbicides Development
- Fluazifop-butyl : This is one of the most notable herbicides derived from trifluoromethylpyridine derivatives. It acts as an acetyl-CoA carboxylase inhibitor, which is crucial for fatty acid synthesis in plants, leading to their death upon application .
- Market Presence : More than 20 agrochemical products containing trifluoromethylpyridine derivatives have been introduced to the market, showcasing their effectiveness in crop protection .
Pharmaceutical Applications
The pharmaceutical industry also benefits from this compound through its incorporation into drug formulations. The unique physicochemical properties imparted by the trifluoromethyl group enhance the efficacy and selectivity of pharmaceutical agents.
Drug Development
- Biological Activity : Compounds with trifluoromethyl groups have shown improved pharmacological profiles, including increased potency and selectivity against specific biological targets. This has led to the development of several candidates currently undergoing clinical trials .
- Veterinary Products : In addition to human pharmaceuticals, derivatives of this compound are being explored for veterinary applications, indicating its versatility across different fields .
Case Study 1: Herbicidal Efficacy
A study demonstrated that this compound exhibited significant herbicidal activity against perennial grass weeds when applied as a foliar treatment. The compound's ability to inhibit fatty acid synthesis was linked to its structural features, particularly the trifluoromethyl group.
Case Study 2: Pharmaceutical Development
Research into novel drug candidates incorporating this compound has shown promising results in enhancing anti-inflammatory properties compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of the trifluoromethyl moiety improved binding affinity to target enzymes involved in inflammatory pathways.
Mechanism of Action
The mechanism of action of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and enzyme functions.
Comparison with Similar Compounds
Physicochemical Properties
| Property | Parent Compound | 3-Chloro Analogue | 6-Methyl Derivative | 4-Hydroxy Derivative |
|---|---|---|---|---|
| logP | 2.8 | 3.1 | 3.5 | 1.9 |
| Melting Point (°C) | 64–66 | 64–66 | Not reported | 100–102 |
| Hydrogen Bond Acceptors | 7 | 6 | 7 | 6 |
| Topological Polar Surface Area | 39.2 Ų | 39.2 Ų | 39.2 Ų | 66.4 Ų |
Biological Activity
Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate is a compound of considerable interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in various fields, including medicine and agriculture.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₉F₃N₂O₂ and a molecular weight of approximately 258.19 g/mol. The structure features a pyridine ring with a cyano group at the 3-position, a trifluoromethyl group at the 4-position, and an ethyl ester at the 2-position. The unique arrangement of these substituents enhances its reactivity and biological activity by influencing electronic properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly in inhibiting cancer cell proliferation. For example, studies have demonstrated that related compounds can induce apoptosis in breast cancer cells (e.g., MDA-MB-231) by enhancing caspase activity and affecting mitochondrial pathways . The presence of the trifluoromethyl group is believed to enhance lipophilicity and bioavailability, contributing to its efficacy in biological systems.
The biological activity of this compound is linked to its interaction with various biological targets:
- Microtubule Destabilization : Some derivatives have been shown to inhibit microtubule assembly, which is critical in cancer cell division .
- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways, affecting proteins involved in cell survival and proliferation .
Synthesis Methods
Various synthetic routes have been developed for producing this compound. These methods vary in yield, complexity, and environmental impact. Common techniques include:
- Cyclization Reactions : Involving controlled conditions to yield the desired products.
- Functional Group Transformations : These reactions exploit the electronic effects of the trifluoromethyl and cyano groups to stabilize intermediates during synthesis.
Pharmaceutical Development
The compound serves as an intermediate in synthesizing complex organic molecules, particularly those with antiviral and anticancer properties. Its structural characteristics allow for modifications that can enhance therapeutic efficacy.
Agricultural Use
This compound has been explored for its potential as a pesticide or fungicide due to its biological activity against pests and pathogens . Studies suggest that trifluoromethyl-substituted pyridines demonstrate higher fungicidal activity compared to other substituents like chloro or nitro groups .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, describes a reaction using potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 130°C for 20 hours to introduce the cyano group, followed by extraction with water and ethyl acetate, drying with Na₂SO₄, and purification via preparative HPLC (yield: ~35–97%) . highlights substitution reactions with trifluoromethyl precursors under optimized conditions (e.g., 87.12% yield for 3-chloro-5-(trifluoromethyl)pyridin-2-amine synthesis), emphasizing solvent choice (THF, DMSO) and temperature control .
Q. Which analytical techniques are routinely employed to confirm structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (400 MHz) in CD₃OD or DMSO-d₆ is used to verify substituent positions and integration ratios (e.g., δ 8.28 ppm for aromatic protons in ) .
- LCMS/HRMS : Confirms molecular weight (e.g., m/z 366 [M+H]⁺ in ) and detects impurities .
- HPLC : Purity assessment (e.g., 97.55–99.38% in and ) using reverse-phase columns and gradient elution .
- SFC (Supercritical Fluid Chromatography) : Ensures enantiomeric purity (100% SFC purity in ) via chiral stationary phases .
Advanced Research Questions
Q. How can researchers address spectral data contradictions (e.g., unexpected NMR splitting patterns) in fluorinated pyridine derivatives?
- Methodological Answer : Fluorine’s strong electronegativity can cause complex splitting due to ¹⁹F-¹H coupling. To resolve ambiguities:
- Use decoupling experiments to isolate ¹H signals.
- Validate structures via X-ray crystallography (e.g., SHELXL in ), which provides unambiguous bond lengths and angles, especially for trifluoromethyl groups .
- Cross-reference with computational models (DFT calculations) to predict chemical shifts .
Q. What strategies optimize the trifluoromethyl group introduction in pyridine systems?
- Methodological Answer :
- Catalyst Systems : Use Cu(I)- or Pd-based catalysts for Ullman-type couplings, as seen in for high-yield substitutions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity of trifluoromethyl precursors .
- Temperature Control : Reactions at 100–130°C balance kinetic control and decomposition risks ( ) .
Q. How is enantiomeric purity ensured during synthesis, and what chromatographic methods are recommended?
- Methodological Answer :
- Chiral Resolution : Use preparative SFC or HPLC with columns like Chiralpak® IA/IB ( achieved 100% SFC purity for enantiomers) .
- Optical Rotation : Measure specific rotation (e.g., [α] = +14.3° in ) to confirm enantiomeric identity .
Q. In crystallographic studies, how do electron-withdrawing groups (e.g., -CF₃) challenge refinement, and how can software mitigate these issues?
- Methodological Answer :
- Challenges : The -CF₃ group’s high electron density can cause disordered electron density maps.
- Mitigation : SHELXL ( ) refines anisotropic displacement parameters and applies restraints to model trifluoromethyl geometry accurately. High-resolution data (>1.0 Å) and twinning correction are critical .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
